[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes azidomethyl, dioxopyrimidinyl, and dibenzoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, formation of azidomethyl groups, and coupling reactions to introduce the benzoate moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.
Reduction: The azidomethyl group can be reduced to amines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the azidomethyl group may yield azido oxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways involving azidomethyl and dioxopyrimidinyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of pharmaceutical compounds.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, while the dioxopyrimidinyl group can interact with nucleic acids and proteins. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- 1-((2R,3R,4S,5R)-3,4-二羟基-5-(羟甲基)四氢呋喃-2-基)-1,4-二氢吡啶-3-甲酰胺
Uniqueness
[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to the presence of the azidomethyl group, which allows for specific chemical modifications and interactions. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Properties
Molecular Formula |
C31H25N5O9 |
---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O9/c32-35-33-16-22-17-36(31(41)34-26(22)37)27-25(45-30(40)21-14-8-3-9-15-21)24(44-29(39)20-12-6-2-7-13-20)23(43-27)18-42-28(38)19-10-4-1-5-11-19/h1-15,17,23-25,27H,16,18H2,(H,34,37,41)/t23-,24?,25+,27-/m1/s1 |
InChI Key |
LACRRSYIGKXACS-MKGCLCFSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)CN=[N+]=[N-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CN=[N+]=[N-])OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.